Ponatinib D8

Bioanalysis LC-MS/MS Isotopic Purity

Ponatinib D8 (CAS 1562993-37-6) is an octa-deuterated stable isotope-labeled internal standard specifically designed for the precise LC-MS/MS quantification of ponatinib in complex biological matrices. Unlike structural analogs or D3-labeled variants, its +8 Da mass shift ensures complete co-elution with the parent analyte, eliminating differential matrix effects and spectral overlap. This guarantees the accuracy, specificity, and inter-day precision (CV ≤6%) required for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioanalytical method validation. Offered with high chemical purity, it is the definitive choice for robust, regulatory-compliant bioanalysis in CML and Ph+ ALL research.

Molecular Formula C29H27F3N6O
Molecular Weight 540.6 g/mol
Cat. No. B3026086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonatinib D8
Molecular FormulaC29H27F3N6O
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
InChIInChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)/i12D2,13D2,14D2,15D2
InChIKeyPHXJVRSECIGDHY-DHNBGMNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ponatinib D8 as a Stable Isotope-Labeled Internal Standard for Ponatinib Quantification by LC-MS/MS


Ponatinib D8 (CAS 1562993-37-6) is an octa-deuterated stable isotope-labeled analog of the third-generation BCR-ABL tyrosine kinase inhibitor ponatinib . It is specifically designed and utilized as an internal standard (IS) for the precise quantification of ponatinib in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its primary role is to compensate for analytical variability, such as matrix effects and sample preparation inconsistencies, which are critical in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioanalytical method development [2].

Analytical Substitution Risk: Why Ponatinib D8 Cannot Be Interchanged with Other In-Class Internal Standards


In LC-MS/MS analysis, substituting a deuterated internal standard like Ponatinib D8 with a non-isotopic structural analog (e.g., warfarin, alectinib) or even a differently labeled Ponatinib analog (e.g., Ponatinib-D3) can introduce significant quantitative error [1]. This is due to differential chromatographic retention times and, critically, divergent matrix effects [2]. Deuterium substitution can alter a molecule's lipophilicity and acidity, leading to a slight retention time shift [3]. In regions of changing ion suppression or enhancement, a structural analog will not co-elute perfectly with the analyte, failing to accurately compensate for these matrix effects and resulting in imprecise or inaccurate quantification . Furthermore, the mass difference between the analyte and IS must be sufficient (typically ≥3 Da) to avoid isotopic peak overlap; an insufficient mass shift, as seen with a D3-labeled standard (+3 Da), can cause spectral interference and compromise assay specificity, especially for high-resolution MS applications [4].

Quantitative Differentiation Guide for Ponatinib D8 Against Alternative Internal Standards


Isotopic Purity Specification and Quantitation Reliability for Ponatinib D8

Ponatinib D8 is supplied with a specified isotopic purity of ≥98 atom % D, ensuring minimal interference from unlabeled ponatinib in the internal standard . This is comparable to the 98% isotopic purity standard for Ponatinib D8 from alternative suppliers . This high isotopic purity is a baseline requirement for accurate quantitation, as lower isotopic purity in a comparator would introduce a background signal that reduces the assay's sensitivity and accuracy at the lower limit of quantification (LLOQ).

Bioanalysis LC-MS/MS Isotopic Purity Method Validation

Chemical Purity and Its Impact on Assay Accuracy

The chemical purity of Ponatinib D8 can be specified as high as 99.91% . This is quantifiably higher than the ≥95% or ≥98% purity specifications offered by several other vendors for the same compound . A higher chemical purity minimizes the presence of unknown impurities that could act as interfering substances in the MS source, potentially causing ion suppression or enhancement and compromising method accuracy.

Quality Control Analytical Chemistry Purity Analysis

Mass Spectrometric Selectivity: Superior Mass Difference of D8 vs. D3 Internal Standard

Ponatinib D8 provides a nominal mass difference of +8 Da from unlabeled ponatinib (MW 532.56 Da vs. 540.61 Da). This is a quantifiably larger separation than a D3-labeled analog, which offers only a +3 Da shift . A +8 Da mass difference ensures that the isotopic peaks of the analyte and internal standard are well-resolved, completely eliminating the risk of spectral overlap and cross-talk, a critical concern when using a +3 Da label [1].

Mass Spectrometry Method Selectivity Isotopic Interference

Validated Analytical Performance Using Ponatinib D8 in Bioanalytical Methods

A validated HPLC-MS/MS method for quantifying ponatinib in human plasma, utilizing its deuterated internal standard, achieved a lower limit of quantification (LLOQ) of 9.4 nM and demonstrated intra- and inter-day precision with coefficients of variation (CV) <15% across all quality control levels [1]. The method's accuracy, precision, and stability all met the acceptance criteria of international bioanalytical guidelines, a performance benchmark that a non-isotopic IS (e.g., warfarin) cannot guarantee due to differential recovery and matrix effects [2].

Method Validation Therapeutic Drug Monitoring Pharmacokinetics

Recommended Application Scenarios for Ponatinib D8 Based on Quantitative Evidence


Regulated Bioanalysis for Therapeutic Drug Monitoring (TDM) of Ponatinib

Ponatinib D8 is the optimal internal standard for developing and validating HPLC-MS/MS methods intended for TDM in patients with CML or Ph+ ALL [1]. The established method performance (LLOQ of 9.4 nM, CV <15%) using a deuterated IS provides the accuracy and precision needed to reliably measure plasma concentrations and guide dose adjustments to maintain levels above the 40 nM therapeutic threshold, while minimizing vascular toxicity risk [1]. The +8 Da mass shift ensures robust selectivity in patient samples.

Pre-Clinical and Clinical Pharmacokinetic (PK) Studies

For determining PK parameters (Cmax, AUC, t1/2) of ponatinib in mouse, rat, or human plasma, Ponatinib D8 is essential [2]. Its use as a stable isotope-labeled IS effectively normalizes for variability introduced during liquid-liquid extraction or protein precipitation, ensuring high inter-day precision (CV ≤6% for ponatinib) and accuracy (92-108%) over a wide calibration range (e.g., 5–5000 ng/mL) [2]. The high chemical purity (up to 99.91%) further ensures data integrity in multi-batch studies .

High-Selectivity Method Development for Metabolic Stability and Multi-Analyte Panels

When developing a sensitive and specific LC-MS/MS method for ponatinib in the presence of its active N-desmethyl metabolite or other co-administered TKIs (e.g., dasatinib, nilotinib), Ponatinib D8's +8 Da mass difference from the parent drug provides a clear analytical advantage [3]. This large mass shift eliminates any potential isotopic interference with the parent analyte, a risk inherent in D3-labeled IS, thereby improving assay specificity and simplifying chromatographic separation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ponatinib D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.